molecular formula C8H9NO2 B585348 2'-Hydroxyacetophenone-d4 Oxime CAS No. 1346606-29-8

2'-Hydroxyacetophenone-d4 Oxime

Cat. No.: B585348
CAS No.: 1346606-29-8
M. Wt: 155.189
InChI Key: NZLAAVQBGFJOMJ-NHNBMOQZSA-N
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Description

2'-Hydroxyacetophenone-d4 Oxime (CAS 54758-75-7) is a deuterated derivative of 2'-hydroxyacetophenone oxime, where four hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₁₀H₇D₄NO₃, with a molecular weight of 197.22 g/mol . This compound is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based studies, to enhance quantification accuracy by minimizing matrix effects .

Properties

CAS No.

1346606-29-8

Molecular Formula

C8H9NO2

Molecular Weight

155.189

IUPAC Name

(6Z)-2,3,4,5-tetradeuterio-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,9,11H,1H3/b7-6-/i2D,3D,4D,5D

InChI Key

NZLAAVQBGFJOMJ-NHNBMOQZSA-N

SMILES

CC(=C1C=CC=CC1=O)NO

Synonyms

1-(2-Hydroxyphenyl)ethanone-d4 Oxime;  2-Hydroxyacetophenoxime-d4;  Methyl 2-Hydroxyphenyl-d4 Ketoxime; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxyacetophenone-d4 Oxime typically involves the reaction of 2’-Hydroxyacetophenone with hydroxylamine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. A common method involves the use of deuterated solvents and reagents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of 2’-Hydroxyacetophenone-d4 Oxime follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxyacetophenone-d4 Oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Hydroxyacetophenone-d4 Oxime is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2’-Hydroxyacetophenone-d4 Oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. The presence of deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it a valuable tool in research .

Comparison with Similar Compounds

Structural and Stability Comparisons

  • Deuterated vs. Non-Deuterated Analogs: The deuterium labeling in this compound enhances its utility in isotopic dilution assays without altering its chemical behavior. For example, 4-Hydroxyacetophenone Oxime (non-deuterated) shares similar reactivity but lacks isotopic distinction in detection .
  • Thermal Stability: Oximes with electron-withdrawing groups (e.g., 4-Nitroacetophenone Oxime) exhibit lower thermal stability due to increased resonance destabilization, decomposing above 200°C . In contrast, compounds with hydrogen-bonding substituents (e.g., di(1H-tetrazol-5-yl) methanone oxime) show higher decomposition temperatures (~288°C) due to intermolecular H-bonding networks .

Key Differences and Challenges

  • Detection Sensitivity: The deuterated compound’s higher molecular weight (197.22 vs. 151.16 for non-deuterated) improves mass spectrometry resolution but may complicate chromatography due to isotopic peak splitting .
  • Synthetic Complexity: Deuterated precursors are cost-prohibitive, limiting large-scale production of this compound compared to its non-deuterated counterparts .

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